6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol 6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol
Brand Name: Vulcanchem
CAS No.: 1227602-43-8
VCID: VC2747341
InChI: InChI=1S/C7H6F3NO2/c8-7(9,10)6-4(3-12)1-2-5(13)11-6/h1-2,12H,3H2,(H,11,13)
SMILES: C1=CC(=O)NC(=C1CO)C(F)(F)F
Molecular Formula: C7H6F3NO2
Molecular Weight: 193.12 g/mol

6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol

CAS No.: 1227602-43-8

Cat. No.: VC2747341

Molecular Formula: C7H6F3NO2

Molecular Weight: 193.12 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol - 1227602-43-8

Specification

CAS No. 1227602-43-8
Molecular Formula C7H6F3NO2
Molecular Weight 193.12 g/mol
IUPAC Name 5-(hydroxymethyl)-6-(trifluoromethyl)-1H-pyridin-2-one
Standard InChI InChI=1S/C7H6F3NO2/c8-7(9,10)6-4(3-12)1-2-5(13)11-6/h1-2,12H,3H2,(H,11,13)
Standard InChI Key DXHOZJNVDLVABP-UHFFFAOYSA-N
SMILES C1=CC(=O)NC(=C1CO)C(F)(F)F
Canonical SMILES C1=CC(=O)NC(=C1CO)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol is an organic compound characterized by a pyridine ring with multiple functional groups, including a hydroxyl group, a trifluoromethyl group, and a methanol moiety. This combination of functional groups creates a molecule with unique chemical and biological properties.

The compound's identity is established through various parameters:

ParameterValue
CAS Number1227602-43-8
Molecular FormulaC₇H₆F₃NO₂
Molecular Weight193.12 g/mol
IUPAC Name5-(hydroxymethyl)-6-(trifluoromethyl)-1H-pyridin-2-one
SMILES NotationC1=CC(=O)NC(=C1CO)C(F)(F)F
Standard InChIInChI=1S/C7H6F3NO2/c8-7(9,10)6-4(3-12)1-2-5(13)11-6/h1-2,12H,3H2,(H,11,13)
InChI KeyDXHOZJNVDLVABP-UHFFFAOYSA-N

The structural arrangement features a pyridine ring with the trifluoromethyl group at the 2-position, a hydroxyl group at the 6-position, and a methanol group at the 3-position. This specific arrangement contributes significantly to the compound's chemical behavior and potential applications .

Physicochemical Properties

The physicochemical properties of 6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol provide insights into its behavior in various chemical and biological systems. These properties are essential for understanding its potential applications and limitations.

Physical Properties

PropertyValueReference
Physical StateSolid
Molecular Weight193.12 g/mol
XLogP3-AA-0.2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count1
Topological Polar Surface Area49.3 Ų
Heavy Atom Count13
Complexity291

The compound's relatively low XLogP3-AA value of -0.2 suggests moderate hydrophilicity, while the presence of two hydrogen bond donors and five acceptors indicates significant potential for intermolecular interactions. These properties influence the compound's solubility, membrane permeability, and binding characteristics .

Chemical Reactivity

The reactivity of 6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol is primarily determined by its functional groups:

  • The hydroxyl group at the 6-position can participate in hydrogen bonding and undergo various nucleophilic substitution reactions.

  • The trifluoromethyl group at the 2-position introduces electron-withdrawing effects that influence the electron distribution across the pyridine ring, potentially affecting the reactivity of other functional groups.

  • The methanol group at the 3-position provides additional reactivity options, including oxidation to aldehyde or carboxylic acid derivatives.

Applications and Research Significance

Chemical Applications

6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol has potential applications in various chemical contexts:

  • Building Block in Organic Synthesis: The compound's multiple functional groups make it a potentially valuable intermediate in the synthesis of more complex molecules.

  • Fluorine Chemistry: As a fluorinated organic compound, it contributes to the growing field of organofluorine chemistry, which has significant applications in pharmaceuticals and materials science.

  • Specialty Materials: The unique structural features may lend themselves to applications in the development of specialized materials with distinct properties.

Potential ActivityRationaleRelated Research
Enzyme InhibitionTrifluoromethyl groups can enhance binding to enzyme active sites
Anticancer PropertiesRelated pyridine derivatives show cytotoxicity against cancer cell lines
Metabolic StabilityTrifluoromethyl substitution can improve metabolic stability
Enhanced LipophilicityCF₃ group increases membrane permeability

The presence of the trifluoromethyl group is particularly significant, as this moiety is known to enhance drug-like properties in pharmaceutical compounds. The CF₃ group increases lipophilicity, potentially improving cell membrane penetration, while also providing metabolic stability against oxidative degradation .

Comparative Analysis with Related Compounds

Several compounds structurally related to 6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol have been studied more extensively, providing context for understanding its potential properties and applications.

Structural Comparison

CompoundCAS NumberMolecular FormulaKey Difference
6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol1227602-43-8C₇H₆F₃NO₂Reference compound
2-Hydroxy-6-(trifluoromethyl)pyridine34486-06-1C₆H₄F₃NOLacks methanol group at 3-position
6-(Trifluoromethyl)pyridine-3-methanol386704-04-7C₇H₆F₃NOLacks hydroxyl group at 2-position
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol113265-44-4C₈H₈F₃NOHas methyl instead of hydroxyl at 2-position

These structural differences significantly impact the compounds' properties. For instance, 2-Hydroxy-6-(trifluoromethyl)pyridine has been studied for various synthetic applications, including the preparation of compounds with biological activity .

Functional Comparison

The substitution patterns on these related compounds affect their chemical and biological behaviors:

  • 2-Hydroxy-6-(trifluoromethyl)pyridine: This compound has been used in the synthesis of compounds with potential biological activity, particularly in agrochemical and pharmaceutical applications. Its synthesis has been well-documented, typically involving the reaction of 2-chloro-6-trifluoromethylpyridine with potassium hydroxide .

  • 6-(Trifluoromethyl)pyridine-3-methanol: This compound has been explored in pharmaceutical research, particularly in the development of novel therapeutic agents. The absence of the hydroxyl group at the 2-position results in different hydrogen bonding patterns and reactivity compared to 6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol .

  • (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: The presence of a methyl group instead of a hydroxyl group at the 2-position significantly alters the electronic distribution across the pyridine ring. This compound has been described as having applications in various scientific and industrial contexts, including as an intermediate in the synthesis of more complex molecules.

ParameterSpecificationSource
PurityMinimum 95%
FormSolid
Storage Conditions2-8°C
Regulatory StatusFor research use only

These specifications indicate that the compound is primarily intended for research purposes rather than large-scale industrial applications. The storage recommendation of 2-8°C suggests potential sensitivity to temperature, which could affect its stability and shelf life .

Current Research Trends and Future Directions

Research involving trifluoromethylated pyridine derivatives continues to expand, suggesting potential future developments for compounds like 6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol.

Emerging Applications

Recent research trends suggest several promising directions:

  • Medicinal Chemistry: The incorporation of trifluoromethyl groups in drug candidates continues to be an active area of research, with such compounds showing improved pharmacokinetic properties .

  • Enzyme Inhibitors: Compounds with similar structural features have shown promise as enzyme inhibitors, particularly those targeting metabolic pathways relevant to disease states .

  • Fluorinated Building Blocks: The growing demand for fluorinated compounds in various applications suggests increased interest in compounds like 6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol as synthetic intermediates .

Research Gaps and Opportunities

Despite the potential significance of 6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol, several research gaps remain:

  • Comprehensive Biological Evaluation: Systematic studies of its biological activities, including potential enzyme inhibition, receptor binding, and cellular effects, would provide valuable insights into its potential therapeutic applications.

  • Optimized Synthesis Methods: Development of efficient, scalable synthesis routes would enhance accessibility for research and potential applications.

  • Structure-Activity Relationships: Comparative studies with structurally related compounds could help elucidate the impact of specific functional groups on biological activity and physicochemical properties .

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